N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide is a synthetic compound with a complex structure that includes an imidazole ring, an oxazepane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide typically involves multiple steps:
-
Formation of the Imidazole Derivative: : The initial step involves the alkylation of imidazole to form 1-ethylimidazole. This can be achieved by reacting imidazole with ethyl iodide in the presence of a base such as potassium carbonate.
-
Formation of the Oxazepane Ring: : The next step involves the synthesis of the oxazepane ring. This can be done by reacting an appropriate diol with a suitable amine under acidic conditions to form the oxazepane ring structure.
-
Coupling Reaction: : The final step involves coupling the 1-ethylimidazole derivative with the oxazepane ring structure. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of automated purification systems to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
-
Substitution: : The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized imidazole derivatives
Reduction: Amine derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the oxazepane ring can interact with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethylimidazole: A simpler compound with only the imidazole ring and ethyl group.
2-ethylimidazole: Similar to 1-ethylimidazole but with the ethyl group at a different position.
Oxazepane derivatives: Compounds with similar oxazepane ring structures but different substituents.
Uniqueness
N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide is unique due to its combination of an imidazole ring, an oxazepane ring, and a carboxamide group. This combination provides a distinct set of chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-5-19-9-7-17-15(19)13(4)18-16(21)20-8-6-10-22-14(11-20)12(2)3/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBPMBKXUYUFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C)NC(=O)N2CCCOC(C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.